[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate
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Overview
Description
[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of chloro, hydroxyimino, methoxy, and sulfonate groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the core phenyl structure. The introduction of the chloro, hydroxyimino, and methoxy groups is achieved through a series of substitution reactions. The final step involves the sulfonation of the phenyl ring to introduce the 4-methylbenzenesulfonate group. Common reagents used in these reactions include chlorinating agents, hydroxylamine derivatives, and methoxylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form corresponding oxime derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro and methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxime derivatives, dechlorinated compounds, and various substituted phenyl derivatives. These products can be further utilized in different applications depending on their chemical properties .
Scientific Research Applications
[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The chloro and methoxy groups can participate in various chemical interactions, affecting the compound’s overall reactivity and biological effects .
Comparison with Similar Compounds
Similar Compounds
4-[(E)-(hydroxyimino)methyl]phenoxyacetic acid: Shares the hydroxyimino group but differs in the overall structure and functional groups.
2-chloro-4-anilinoquinazoline: Contains a chloro group and is known for its anticancer activity.
4-oxo-4H-3,1-benzoxazin-2-yl phenyl-4-methylbenzenesulfonate: Similar in having a sulfonate group but differs in the core structure
Uniqueness
The uniqueness of [2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate lies in its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
[2-chloro-4-[(E)-hydroxyiminomethyl]-6-methoxyphenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-10-3-5-12(6-4-10)23(19,20)22-15-13(16)7-11(9-17-18)8-14(15)21-2/h3-9,18H,1-2H3/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOTXQIYVLDEJDS-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)C=NO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2Cl)/C=N/O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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